(4-Bromo-2-methylpentan-2-yl)benzene
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Overview
Description
(4-Bromo-2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where a bromine atom and a 2-methylpentan-2-yl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylpentan-2-yl)benzene typically involves the bromination of 2-methylpentan-2-ylbenzene. One common method is the free radical bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylpentan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, ethers, or amines.
Oxidation: Formation of benzoic acids or benzaldehydes.
Reduction: Formation of 2-methylpentan-2-ylbenzene.
Scientific Research Applications
(4-Bromo-2-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylpentan-2-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylpentan-2-yl)benzene
- (4-Fluoro-2-methylpentan-2-yl)benzene
- (4-Iodo-2-methylpentan-2-yl)benzene
Uniqueness
(4-Bromo-2-methylpentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the steric effects of the 2-methylpentan-2-yl group influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H17Br |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
(4-bromo-2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
UGKAYVNZNDOQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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